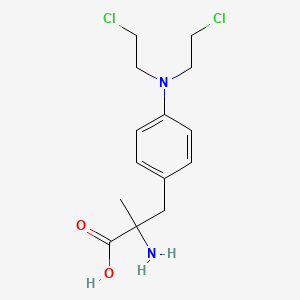![molecular formula C7H10N2O2 B13777197 Hexahydropyrrolo[1,2-A]pyrazine-3,4-dione](/img/structure/B13777197.png)
Hexahydropyrrolo[1,2-A]pyrazine-3,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexahydropyrrolo[1,2-A]pyrazine-3,4-dione is an organonitrogen compound and an organooxygen compound. . This compound has been identified in various natural sources and has shown significant biological activities, making it a subject of interest in scientific research.
Preparation Methods
Hexahydropyrrolo[1,2-A]pyrazine-3,4-dione can be synthesized through various methods. One common method involves the use of bacterial strains such as Shewanella sp. Lzh-2, which can produce this compound as a secondary metabolite . The compound can be extracted and purified using techniques like ethyl acetate extraction, column chromatography, and high-performance liquid chromatography (HPLC) . Another synthetic route involves the transition-metal-free strategy, which includes the cross-coupling of pyrrole rings with acyl (bromo)acetylenes, followed by the addition of propargylamine and intramolecular cyclization .
Chemical Reactions Analysis
Hexahydropyrrolo[1,2-A]pyrazine-3,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For instance, the compound can be oxidized to form different derivatives, which can be further utilized in various applications . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Hexahydropyrrolo[1,2-A]pyrazine-3,4-dione has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been identified as an antioxidant and an algicidal agent . In medicine, it has shown potential as a neuroprotective compound and has been studied for its anti-inflammatory and anticancer properties . Additionally, it has industrial applications, particularly in the development of bio-agents for controlling harmful algal blooms .
Mechanism of Action
The mechanism of action of Hexahydropyrrolo[1,2-A]pyrazine-3,4-dione involves its interaction with various molecular targets and pathways. For example, it has been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, thereby exerting its anti-inflammatory and antioxidant effects . It also causes cell cycle arrest and induces apoptosis in cancer cells by activating caspase-9 and caspase-3 .
Comparison with Similar Compounds
Hexahydropyrrolo[1,2-A]pyrazine-3,4-dione can be compared with other similar compounds such as Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(phenylmethyl) and 3-Benzyl-Hexahydro-Pyrrolo[1,2-a]Pyrazine-1,4-Dione . These compounds share similar structural features but differ in their specific biological activities and applications. For instance, Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(phenylmethyl) has shown anticandidal activity, while 3-Benzyl-Hexahydro-Pyrrolo[1,2-a]Pyrazine-1,4-Dione has demonstrated anti-biofilm activity .
Properties
Molecular Formula |
C7H10N2O2 |
|---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
1,2,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-3,4-dione |
InChI |
InChI=1S/C7H10N2O2/c10-6-7(11)9-3-1-2-5(9)4-8-6/h5H,1-4H2,(H,8,10) |
InChI Key |
NTVLRLLAILKFKM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CNC(=O)C(=O)N2C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


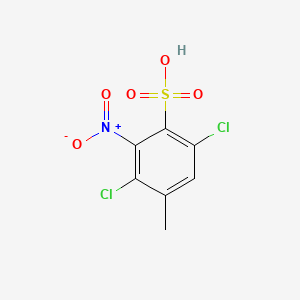
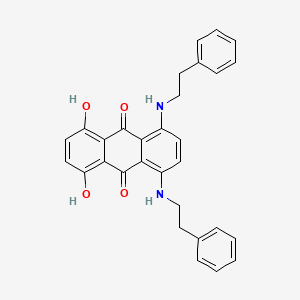
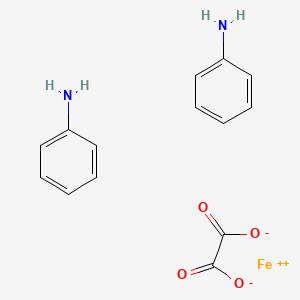
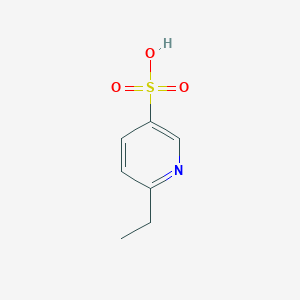
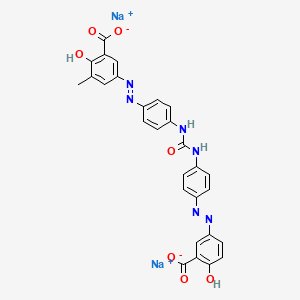
![Methyl 2-[[(trimethyl-3-cyclohexen-1-YL)methylene]amino]benzoate](/img/structure/B13777153.png)
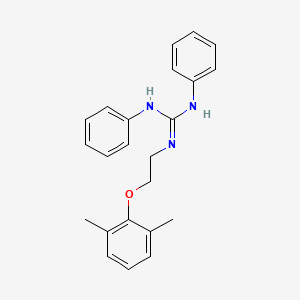
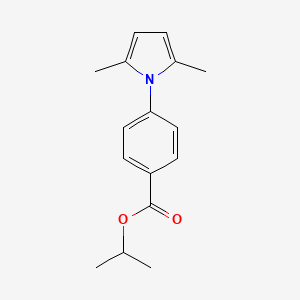
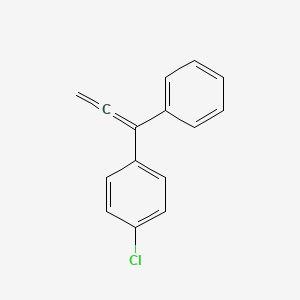
![N-[(E)-2-(3,4-Dihydroxyphenyl)vinyl]-N-methylacetamide](/img/structure/B13777178.png)
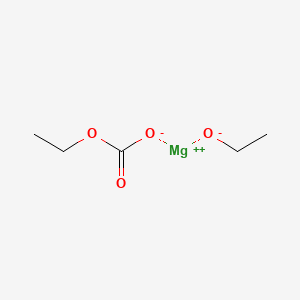
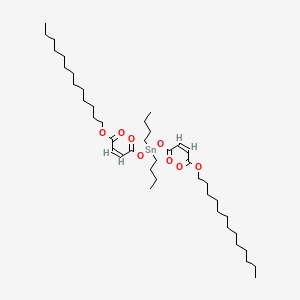
![(3S)-3-[(1S,4R,7aS)-4-hydroxy-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]butanenitrile](/img/structure/B13777192.png)
